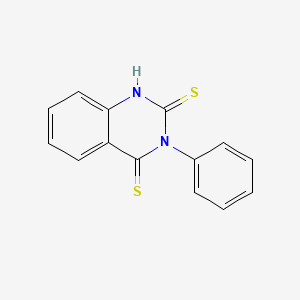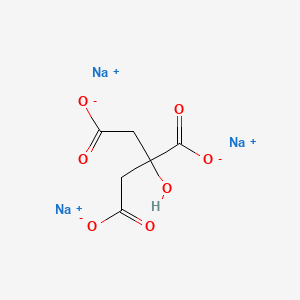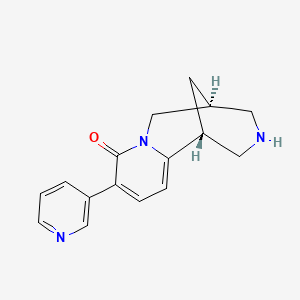
3-phenyl-1H-quinazoline-2,4-dithione
Descripción general
Descripción
3-Phenyl-1H-quinazoline-2,4-dithione is a chemical compound with the molecular formula C14H10N2S2 . It has a molecular weight of 270.38 . The compound is an orange solid and is stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of 3-phenyl-1H-quinazoline-2,4-dithione involves several steps. The starting compound, 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, is synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate . This compound is then thiated with phosphorus pentasulphide in boiling anhydrous pyridine to yield 1 in good yield .Molecular Structure Analysis
The InChI code for 3-phenyl-1H-quinazoline-2,4-dithione is 1S/C14H10N2S2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
3-Phenyl-1H-quinazoline-2,4-dithione can undergo various chemical reactions. For instance, it can react with arylmagnesium halides to give 1,2,3,4-tetrahydro-2,4-diarylquinazoline2,4-diols . It can also react with alkylmagnesium halides to give 4-alkylidene-3,4-dihydroquinazolin-2(1H)-ones .Physical And Chemical Properties Analysis
3-Phenyl-1H-quinazoline-2,4-dithione is an orange solid . It has a molecular weight of 270.38 . The compound is stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación
Pharmacological Applications of 3-Phenyl-1H-quinazoline-2,4-dithione:
Antimicrobial Activity
Quinazoline derivatives have been investigated for their potential as antimicrobial agents. Some compounds have shown activity against Methicillin-resistant Staphylococcus aureus (MRSA), which is known for its resistance to antibiotics .
Anticancer Activity
These compounds have also been evaluated for their anticancer properties. For instance, certain quinazolinone derivatives have been tested against cancer cell lines such as CACO and PC3, showing cytotoxic effects .
Analgesic and Anti-inflammatory Activity
Several 2,3-disubstituted quinazoline analogues exhibit potent analgesic and anti-inflammatory activities. This includes various substituted quinazolines like 2-phenyl, 2-methyl, and 2-methylthio derivatives .
Metal Ion Chelation
Quinazoline derivatives can act as metal ion chelators. This property is significant in the study of metal-related diseases and the development of therapeutic agents .
Direcciones Futuras
The future directions for the study and application of 3-phenyl-1H-quinazoline-2,4-dithione could involve exploring its potential biological activities. For instance, new derivatives of 3H-quinazoline-4-ones could be synthesized and tested for their biological activities as antibacterial, antifungal, and anticancer agents .
Mecanismo De Acción
Target of Action
3-Phenyl-1H-quinazoline-2,4-dithione, also known as 3-Phenyl-2,4(1h,3h)-quinazolinedithione, is a compound that has been synthesized and evaluated for its biological activities It’s worth noting that quinazoline derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects .
Mode of Action
It is known that quinazoline derivatives can interact with various targets in the body, leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit the activity of cyclic nucleotide phosphodiesterases, enzymes that break down cyclic nucleotides .
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, inflammation, and infection .
Pharmacokinetics
The compound’s molecular weight is reported to be 27038 , which could potentially influence its bioavailability and distribution within the body.
Result of Action
Quinazoline derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects . These effects suggest that the compound may influence cell growth and proliferation, potentially leading to cell death in the case of cancer cells.
Action Environment
For instance, the compound is reported to be stable at temperatures between 0-5°C .
Propiedades
IUPAC Name |
3-phenyl-1H-quinazoline-2,4-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJOAJCVIYRELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1H-quinazoline-2,4-dithione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Indole-1-carboxamide, 2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-, hydrochloride (1:1)](/img/structure/B1662350.png)

![N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide](/img/structure/B1662354.png)
![4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B1662355.png)

![N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B1662357.png)
![[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone](/img/structure/B1662361.png)

![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-](/img/structure/B1662364.png)
![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)
![N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide](/img/structure/B1662368.png)
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)